

Application Note: Intrathecal Injection Protocols for [Sar9]Substance P in Pain Models

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Compound of Interest

Compound Name: SubstanceP,9-(N-methylglycine)-

Cat. No.: B15249154

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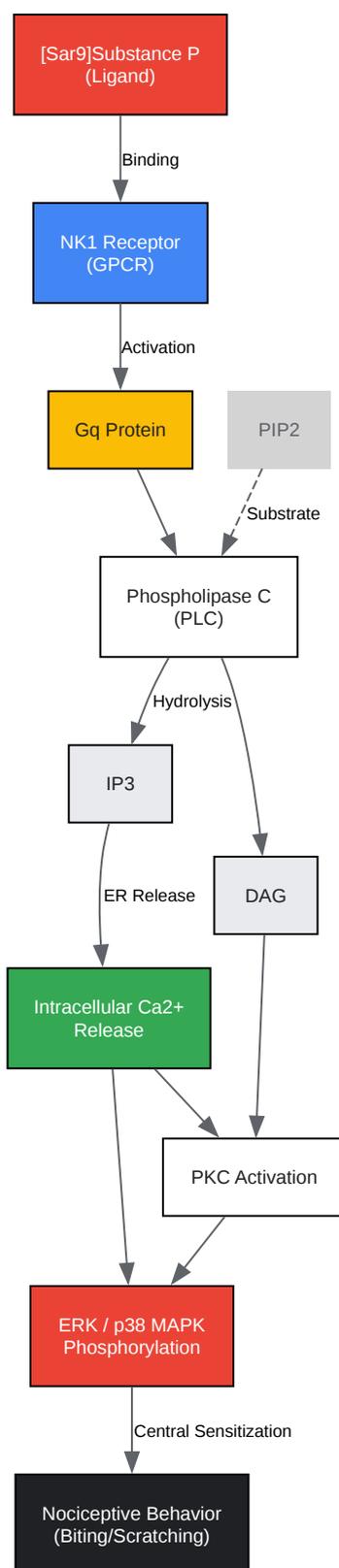
Introduction & Mechanistic Rationale

Substance P (SP) is a primary undecapeptide neurotransmitter involved in the transmission of nociceptive signals from primary afferent fibers to second-order neurons in the dorsal horn of the spinal cord.[1][2] However, native SP is rapidly degraded in vivo by cell-surface peptidases (e.g., neutral endopeptidase), limiting its utility in reproducible behavioral assays.

[Sar9]Substance P ([Sar9]SP) is a metabolically stable analog of Substance P. The substitution of Sarcosine (N-methylglycine) at position 9 confers high selectivity for the Neurokinin-1 (NK1) receptor and resistance to enzymatic degradation.

Mechanistic Pathway

Upon intrathecal administration, [Sar9]SP binds to postsynaptic NK1 receptors on lamina I/II dorsal horn neurons. This triggers a Gq-protein coupled cascade, leading to intracellular calcium mobilization and the activation of MAPK pathways (ERK/p38), resulting in central sensitization and characteristic nociceptive behaviors (caudal biting/scratching).



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Figure 1: Signal transduction pathway activated by [Sar9]Substance P in dorsal horn neurons.

Reagent Preparation & Handling

Compound: [Sar9, Met(O2)11]-Substance P or [Sar9]Substance P Molecular Weight: ~1361.6 g/mol (varies slightly by salt form) Solubility: Soluble in water/saline.

Preparation Protocol

- Stock Solution (1 mM): Dissolve lyophilized peptide in sterile, endotoxin-free distilled water. Aliquot into 10-20 μ L volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[3][4][5][6]
- Working Solution: On the day of the experiment, dilute the stock solution with sterile 0.9% saline.
 - Note: Keep solutions on ice during the experiment.
- Vehicle Control: Sterile 0.9% saline (must be matched for pH and temperature).

Dosage Guidelines

Doses are species-dependent. [Sar9]SP is more potent than native SP due to stability.

Species	Route	Injection Vol.[4][7]	Typical Dose Range
Mouse	Intrathecal (i.t.)	5 μ L	0.1 – 1.0 nmol (approx. 135 ng – 1.35 μ g)
Rat	Intrathecal (i.t.)	10 – 20 μ L	0.5 – 5.0 nmol

Intrathecal Injection Protocols[8][9][10][11][12][13][14][15][16][17][18]

A. Mouse Protocol (Hylden & Wilcox Method)

This percutaneous method allows for direct spinal delivery without laminectomy, minimizing surgical trauma.

Equipment:

- Hamilton Syringe (10 μ L or 25 μ L)
- 30-gauge disposable needle (0.5 inch)
- Restraint device (or manual restraint)

Step-by-Step Workflow:

- Restraint: Firmly grip the mouse by the iliac crests (hips) to immobilize the hindquarters. The pelvic girdle must be stabilized.
- Landmark Identification: Palpate the highest point of the iliac crests. The L5-L6 intervertebral space lies immediately caudal to the line connecting the iliac crests.
- Insertion:
 - Hold the syringe at a 15-20° angle to the vertebral column.
 - Insert the 30G needle into the L5-L6 interspace.[8]
 - Critical Check: A sudden, reflexive lateral tail flick indicates successful entry into the subarachnoid space (stimulation of cauda equina roots).
- Injection: Slowly inject the volume (5 μ L) over 5-10 seconds.
- Withdrawal: Rotate the needle slightly and withdraw slowly to prevent backflow.
- Observation: Immediately place the animal in the observation chamber.

B. Rat Protocol (Percutaneous)

For acute screening in rats, a similar percutaneous approach is used, though chronic catheterization (PE-10 tubing) is preferred for repeated dosing.

- Anesthesia: Light anesthesia (Isoflurane 2-3%) is recommended for rats to ensure stability, though skilled handlers can perform this on awake rats.

- Insertion: Use a 25G or 27G needle.
- Volume: 10 μ L drug + 10 μ L saline flush (if using catheter) or 10-20 μ L direct bolus.

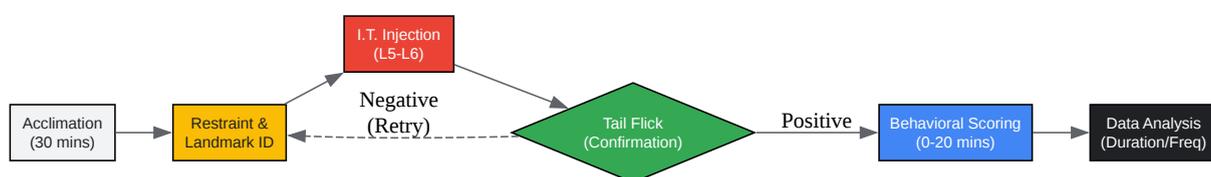
Behavioral Assessment: The "Caudal" Syndrome

Intrathecal [Sar9]SP induces a distinct, stereotyped behavioral response known as the "caudally directed biting and scratching" (CBS) syndrome.

Observation Period: 0 – 20 minutes post-injection. Scoring Metrics:

Behavior	Definition
Scratching	Rapid hindlimb scratching directed at the flank or lower back.
Biting/Licking	Biting or licking of the tail, hind paws, or perineal area.
Quantification	Cumulative Duration (sec) of behaviors in 5-min bins OR Total Number of Bouts.

Experimental Workflow Diagram:



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Figure 2: Experimental workflow for acute intrathecal injection and behavioral scoring.

Troubleshooting & Validation

- **Lack of Tail Flick:** If the tail flick is not observed upon needle insertion, do not inject. You are likely hitting bone or are subcutaneous. Reposition the needle.[9][10][11]
- **Motor Impairment:** High doses (>10 nmol) or incorrect injection (intramedullary) can cause flaccid paralysis. If hindlimb paralysis occurs, exclude the animal.
- **Specificity Control:** To confirm NK1 specificity, pretreat a cohort with a selective NK1 antagonist (e.g., SR140333 or L-733,060) 15-30 minutes prior to [Sar9]SP. The behavior should be significantly attenuated.

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